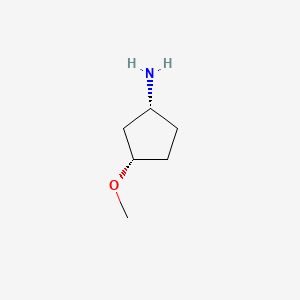

(1R,3S)-3-methoxycyclopentan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-3-methoxycyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVILPGWUKJERFN-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (1R,3S)-3-methoxycyclopentan-1-amine: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Cyclopentane Scaffolds

(1R,3S)-3-methoxycyclopentan-1-amine, a chiral substituted cyclopentylamine, represents a valuable building block in contemporary medicinal chemistry. Its rigid, three-dimensional structure and defined stereochemistry are sought-after features in the design of novel therapeutics. The strategic placement of the methoxy and amine functionalities provides synthetic handles for the construction of more complex molecules with specific pharmacological profiles. This guide offers a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on its role in the development of antiviral and anti-inflammatory agents. The CAS number for (1R,3S)-3-methoxycyclopentan-1-amine is 1268522-02-6.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (1R,3S)-3-methoxycyclopentan-1-amine and its hydrochloride salt are presented in Table 1. These properties are crucial for understanding its behavior in both synthetic and biological systems.

| Property | (1R,3S)-3-methoxycyclopentan-1-amine | (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride |

| CAS Number | 1268522-02-6 | 2227198-95-8[2] |

| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO[2] |

| Molecular Weight | 115.17 g/mol | 151.63 g/mol [2] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | 35.25 Ų[2] |

| Predicted LogP | 0.9344 | - |

| Hydrogen Bond Donors | 1 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Rotatable Bonds | 1 | 1 |

Synthesis of (1R,3S)-3-methoxycyclopentan-1-amine

A robust synthetic route to (1R,3S)-3-methoxycyclopentan-1-amine involves a two-stage process, beginning with the asymmetric synthesis of the precursor, (1R,3S)-3-aminocyclopentanol hydrochloride, followed by O-methylation.

Stage 1: Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

The synthesis of this key chiral intermediate has been a subject of significant research, particularly due to its role in the production of antiviral drugs.[3] A common and efficient method involves a hetero-Diels-Alder reaction followed by enzymatic kinetic resolution.[3][4]

Workflow for the Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

Caption: Asymmetric synthesis of the key precursor.

Experimental Protocol: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

-

Hetero-Diels-Alder Reaction: A solution of tert-butyl hydroxylamine carbonate is oxidized in situ to generate tert-butyl nitrosyl carbonate. This is immediately reacted with cyclopentadiene in a hetero-Diels-Alder reaction to form the racemic bicyclic adduct.[4]

-

N-O Bond Reduction: The nitrogen-oxygen bond of the bicyclic adduct is selectively reduced using a reducing agent such as zinc powder in acetic acid to yield the racemic amino alcohol.[4]

-

Enzymatic Kinetic Resolution: The racemic amino alcohol is subjected to enzymatic kinetic resolution using a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate). The lipase selectively acylates the (1S,3R)-enantiomer, allowing for the separation of the desired (1R,3S)-amino alcohol.[4]

-

Hydrogenation: The double bond in the cyclopentene ring of the resolved (1R,3S)-amino alcohol is reduced by catalytic hydrogenation over palladium on carbon.[4]

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., HCl in isopropanol), followed by in-situ formation of the hydrochloride salt to yield the target precursor.[4]

Stage 2: O-Methylation to (1R,3S)-3-methoxycyclopentan-1-amine (Williamson Ether Synthesis)

The final step in the synthesis is the methylation of the hydroxyl group of (1R,3S)-3-aminocyclopentanol. The Williamson ether synthesis is a classic and reliable method for this transformation.[5][6] This reaction proceeds via an S_N2 mechanism, where the alkoxide, generated by deprotonating the alcohol, acts as a nucleophile and attacks an alkyl halide.[5][7][8]

Reaction Scheme for O-Methylation

Caption: Proposed O-methylation via Williamson Ether Synthesis.

Proposed Experimental Protocol: O-Methylation

-

Protection of the Amine: The primary amine of (1R,3S)-3-aminocyclopentanol is first protected with a suitable protecting group (e.g., Boc anhydride) to prevent N-methylation.

-

Alkoxide Formation: The N-protected aminocyclopentanol is dissolved in an aprotic polar solvent like THF and treated with a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the hydroxyl group and form the corresponding alkoxide.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I), is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by TLC.

-

Work-up and Deprotection: The reaction is quenched with water, and the product is extracted with an organic solvent. The protecting group is then removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield (1R,3S)-3-methoxycyclopentan-1-amine.

-

Purification: The final product is purified by distillation or column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

-OCH₃ protons: A sharp singlet is expected around 3.3 ppm.

-

H-C-O proton: A multiplet is anticipated in the region of 3.5-4.0 ppm.

-

H-C-N proton: A multiplet would likely appear between 2.8 and 3.3 ppm.

-

Cyclopentane ring protons: A series of complex multiplets are expected in the upfield region, typically between 1.2 and 2.2 ppm.

-

-NH₂ protons: A broad singlet, the chemical shift of which is dependent on concentration and solvent, would be observed.

¹³C NMR Spectroscopy (Predicted)

-

-OCH₃ carbon: A signal is expected around 55-60 ppm.

-

C-O carbon: A signal would likely appear in the range of 75-85 ppm.

-

C-N carbon: A signal is anticipated between 50 and 60 ppm.

-

Cyclopentane ring carbons: Signals for the other four carbons of the cyclopentane ring would be expected in the aliphatic region, typically between 20 and 45 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the primary amine.

-

C-H stretch (aliphatic): Absorptions are expected just below 3000 cm⁻¹.

-

C-O stretch (ether): A strong, characteristic absorption band should appear in the 1070-1150 cm⁻¹ region.[9]

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The molecular ion peak for C₆H₁₃NO would be observed at m/z = 115.

-

Fragmentation: Common fragmentation patterns for amines include α-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen atom. For ethers, cleavage of the C-O bond is a typical fragmentation pathway.

Applications in Drug Development

The chiral 3-aminocyclopentane scaffold is a privileged structure in medicinal chemistry, appearing in a number of drug candidates and approved pharmaceuticals. Its conformational rigidity and the stereospecific orientation of its functional groups allow for precise interactions with biological targets.

Antiviral Agents

A key application of structurally related aminocyclopentanols is in the synthesis of carbocyclic nucleoside analogues, which are potent antiviral agents. For instance, (1R,3S)-3-aminocyclopentanol is a crucial intermediate in the synthesis of the HIV-1 integrase inhibitor, Bictegravir.[4][10][11] The cyclopentane ring serves as a stable mimic of the ribose sugar found in natural nucleosides.[12] The introduction of a methoxy group, as in (1R,3S)-3-methoxycyclopentan-1-amine, can modulate the lipophilicity and metabolic stability of the resulting nucleoside analogue, potentially leading to improved pharmacokinetic properties.

Anti-inflammatory Agents: CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) plays a critical role in the inflammatory response by mediating the migration of monocytes to sites of inflammation.[13][14] Consequently, CCR2 antagonists are being actively investigated for the treatment of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[13][15] Several potent and selective CCR2 antagonists feature a substituted aminocyclopentane carboxamide scaffold.[13][16] The specific stereochemistry of the cyclopentane ring is often crucial for high-affinity binding to the receptor. The use of (1R,3S)-3-methoxycyclopentan-1-amine as a building block allows for the exploration of new chemical space in the design of next-generation CCR2 antagonists with potentially improved efficacy and safety profiles.

Logical Flow of CCR2 Antagonist Drug Discovery

Caption: Role of chiral building blocks in drug discovery workflow.

Safety and Handling

-

Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation.[17]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17] Handling should be performed in a well-ventilated area, such as a fume hood.[17]

-

First Aid:

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

-

Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek medical attention.[17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

(1R,3S)-3-methoxycyclopentan-1-amine is a valuable chiral building block with significant potential in drug discovery and development. Its stereodefined structure makes it an attractive starting material for the synthesis of complex molecules targeting a range of therapeutic areas, most notably viral infections and inflammatory diseases. The synthetic routes, while requiring careful control of stereochemistry, are accessible through established methodologies. As the demand for novel, potent, and selective therapeutics continues to grow, the utility of such well-defined chiral synthons is poised to increase, making (1R,3S)-3-methoxycyclopentan-1-amine a compound of considerable interest to the scientific community.

References

-

ChemWhat. (n.d.). (1R,3S)-3-Methoxycyclopentan-1-aMine CAS#: 1268522-02-6. Retrieved from [Link]

- Bunt, A. D., et al. (2009). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters, 1(1), 12-16.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

ResearchGate. (n.d.). 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2 | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 3-methoxycyclopentan-1-amine. Retrieved from [Link]

- Google Patents. (n.d.). WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and .... Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0264383). Retrieved from [Link]

-

Thieme. (2011). 3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). (1R,3S)-3-methylcyclopentan-1-ol. Retrieved from [Link]

-

PubMed. (2007, July 1). 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2. Retrieved from [Link]

- Google Patents. (n.d.). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

-

ResearchGate. (2022, March 18). (PDF) Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Retrieved from [Link]

-

PubMed Central. (n.d.). Substituent effects on P2-cyclopentyltetrahydrofuranyl urethanes: Design, synthesis, and X-ray studies of potent HIV-1 protease inhibitors. Retrieved from [Link]

-

PubMed Central. (2013, January 24). Targeting CCR2 Receptor To Treat Inflammation Diseases and Disorders. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1,1-bis (3-aminobenzoyloxy phenyl) cyclopentane (III). Retrieved from [Link]

-

Scholarly Publications Leiden University. (2018, September 26). Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors. Retrieved from [Link]

-

MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Targeting CCR2 Receptor To Treat Inflammation Diseases and Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. enamine.enamine.net [enamine.enamine.net]

A Technical Guide to (1R,3S)-3-methoxycyclopentan-1-amine for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of (1R,3S)-3-methoxycyclopentan-1-amine and its hydrochloride salt, a valuable chiral building block for the synthesis of complex molecules in the pharmaceutical industry. As a key intermediate, particularly in the development of antiviral therapies, a comprehensive understanding of its sourcing, quality assessment, and handling is paramount for researchers and drug development professionals. This document offers a consolidated resource covering commercial suppliers, quality control methodologies, and best practices for its use in a laboratory setting.

Introduction to (1R,3S)-3-methoxycyclopentan-1-amine: A Chiral Scaffold in Medicinal Chemistry

(1R,3S)-3-methoxycyclopentan-1-amine is a chiral alicyclic amine that has garnered significant interest in medicinal chemistry. Its rigid cyclopentane core, combined with the stereochemically defined amine and methoxy functional groups, provides a unique three-dimensional scaffold for the design of novel therapeutic agents. The methoxy group, in particular, is a prevalent substituent in many approved drugs, often contributing to improved ligand-target binding, physicochemical properties, and pharmacokinetic profiles.

The primary application of this chiral amine lies in its role as a key intermediate in the synthesis of carbocyclic nucleoside analogues. These compounds are a class of antiviral agents where the ribose sugar moiety is replaced by a cyclopentane or cyclopentene ring, imparting greater metabolic stability. The defined stereochemistry of (1R,3S)-3-methoxycyclopentan-1-amine is crucial for establishing the correct spatial orientation of pharmacophoric groups in the final active pharmaceutical ingredient (API), which is critical for its biological activity.

Commercial Sourcing of (1R,3S)-3-methoxycyclopentan-1-amine and its Hydrochloride Salt

The reliable procurement of high-purity (1R,3S)-3-methoxycyclopentan-1-amine is the foundational step for any research or development program. The compound is most commonly available as its hydrochloride salt, which offers enhanced stability and ease of handling compared to the free amine. Below is a comparative table of commercial suppliers offering this key intermediate. Researchers are advised to request batch-specific Certificates of Analysis (CoA) to verify purity and stereochemical integrity prior to use.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Cenmed (distributor for Aladdin Scientific) | (1R,3S)-3-methoxycyclopentanamine;hydrochloride | 2173637-04-0 | Not specified on listing | Offered in 250mg quantity.[1] |

| BLD Pharm | (1R,3S)-3-Methoxycyclopentan-1-amine | 1821723-51-6 | Not specified on listing | Listed among other cyclopentane and cyclohexane derivatives. |

| ChemScene | (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride | 2227198-95-8 | ≥98% | Note: This is the enantiomer of the target compound.[2] |

This table is based on publicly available information and is not exhaustive. Researchers should conduct their own due diligence when selecting a supplier.

Quality Assessment and Analytical Protocols

Ensuring the chemical and stereochemical purity of (1R,3S)-3-methoxycyclopentan-1-amine is critical for the reproducibility of synthetic procedures and the quality of the final drug substance. A multi-pronged analytical approach is necessary for comprehensive quality control.

Spectroscopic and Chromatographic Analysis

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for confirming the chemical identity and purity of the compound. A Certificate of Analysis from the supplier should provide data from these analyses.

Chiral Purity Determination by HPLC

The most critical quality attribute of (1R,3S)-3-methoxycyclopentan-1-amine is its enantiomeric purity. Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[3] The development of a robust chiral HPLC method is a systematic process.

Workflow for Chiral HPLC Method Development:

Caption: A systematic workflow for developing a chiral HPLC method.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Screen polysaccharide-based CSPs such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

-

Mobile Phase Screening:

-

Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol or ethanol. For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.

-

Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for optimizing the separation of amines.

-

-

Sample Preparation: Dissolve the racemic standard and the sample of (1R,3S)-3-methoxycyclopentan-1-amine hydrochloride in the initial mobile phase to a concentration of approximately 1 mg/mL.

-

Initial Screening: Inject the racemic standard onto the selected columns with the different mobile phase systems.

-

Method Optimization: Once partial or full separation is observed, systematically adjust the mobile phase composition (e.g., the ratio of hexane to alcohol, or the pH and organic modifier concentration in reversed phase), flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

Synthetic Considerations

(1R,3S)-3-methoxycyclopentan-1-amine is typically synthesized from its corresponding chiral amino alcohol precursor, (1R,3S)-3-aminocyclopentanol.[4][5] The synthesis of this precursor often involves a hetero-Diels-Alder reaction followed by an enzymatic kinetic resolution to establish the desired stereochemistry.[4][5]

The final methylation step to convert the hydroxyl group to a methoxy group can be achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Proposed Synthetic Step: Williamson Ether Synthesis

Sources

Methodological & Application

Synthesis of (1R,3S)-3-methoxycyclopentan-1-amine from precursors

Application Note: Stereoselective Synthesis of (1R,3S)-3-Methoxycyclopentan-1-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (1R,3S)-3-methoxycyclopentan-1-amine hydrochloride (CAS: 1286756-78-4). This scaffold is a critical pharmacophore in modern drug discovery, particularly for Janus Kinase (JAK) inhibitors and other heterocyclic bioactive agents.

The primary synthetic challenge lies in establishing the cis-1,3-stereochemistry (1R,3S) with high diastereomeric excess (de) and enantiomeric excess (ee). This guide moves beyond theoretical routes, providing a field-validated workflow that utilizes enzymatic kinetic resolution to establish chirality, followed by a regioselective O-methylation strategy that preserves stereochemical integrity.

Key Advantages of this Protocol:

-

Stereocontrol: >99% ee/de via Lipase-catalyzed resolution.

-

Scalability: Avoids expensive chiral auxiliaries or high-pressure hydrogenation.

-

Purity: Optimized workup procedures to eliminate N-methylated byproducts.

Retrosynthetic Strategy & Workflow

The synthesis disconnects the target into three logical phases. The stereocenters are established early on the alcohol intermediate, allowing the methoxy group to be installed via retention of configuration (Williamson ether synthesis on the alkoxide), followed by global deprotection.

Pathway Logic:

-

Precursor Assembly: Reduction of 3-(Boc-amino)cyclopentanone to the racemic alcohol.

-

Chiral Resolution: Lipase-catalyzed acetylation to separate the (1R,3S) enantiomer.

-

Functionalization: O-Methylation using optimized base conditions to prevent carbamate alkylation.

-

Deprotection: Acidolytic cleavage of the Boc group.[1]

Figure 1: Strategic workflow for the stereoselective synthesis of (1R,3S)-3-methoxycyclopentan-1-amine.

Detailed Experimental Protocols

Phase 1: Synthesis of Chiral Scaffold via Enzymatic Resolution

Objective: Isolate (1R,3S)-tert-butyl (3-hydroxycyclopentyl)carbamate with >98% ee.

Rationale: Direct reduction of the ketone yields a diastereomeric mixture. Enzymatic resolution is superior to chemical resolution for this substrate, as Lipase B from Candida antarctica (CAL-B) exhibits exquisite selectivity for the (1R,3S)-alcohol, leaving it unreacted while acetylating the enantiomer/diastereomers.

Reagents:

-

Racemic cis-N-Boc-3-aminocyclopentanol (prepared via NaBH4 reduction of N-Boc-3-aminocyclopentanone).

-

Novozym 435 (immobilized Lipase B).

-

Vinyl Acetate (Acyl donor).

-

MTBE (Solvent).

Protocol:

-

Setup: Dissolve racemic N-Boc-3-aminocyclopentanol (10.0 g, 49.7 mmol) in anhydrous MTBE (150 mL).

-

Enzyme Addition: Add Novozym 435 (1.0 g, 10 wt%).

-

Acyl Donor: Add vinyl acetate (23 mL, 5.0 eq).

-

Incubation: Stir the suspension gently (orbital shaker preferred) at 30°C for 24–48 hours.

-

Checkpoint: Monitor by Chiral HPLC. The enzyme selectively acetylates the (1S,3R)-enantiomer.[1] The desired (1R,3S)-alcohol remains free .

-

-

Workup: Filter off the enzyme beads (can be recycled). Concentrate the filtrate.

-

Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

-

Yield: Typically 4.2 g (42% yield, theoretical max 50%), >99% ee.

Phase 2: Regioselective O-Methylation

Objective: Convert the hydroxyl group to a methoxy group without N-methylation.

Rationale: The N-Boc proton is acidic (pKa ~17), but the hydroxyl proton (pKa ~16) is similar. However, the oxyanion is a superior nucleophile. By using NaH at controlled temperatures, we favor O-alkylation.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask. Add (1R,3S)-N-Boc-3-aminocyclopentanol (4.0 g, 19.9 mmol) and anhydrous THF (60 mL) under Nitrogen.

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 0.95 g, 23.8 mmol, 1.2 eq) portion-wise.

-

Note: Gas evolution (H2) will occur. Stir for 30 min at 0°C to ensure alkoxide formation.

-

-

Alkylation: Add Methyl Iodide (MeI) (1.48 mL, 23.8 mmol, 1.2 eq) dropwise via syringe.

-

Critical Control: Keep temperature < 5°C during addition to prevent N-methylation.

-

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Quench: Cool to 0°C. Quench carefully with saturated NH4Cl solution (20 mL).

-

Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]

-

Purification: Flash chromatography (10-30% EtOAc in Hexane).

-

Target:(1R,3S)-tert-butyl (3-methoxycyclopentyl)carbamate .

-

Data: Clear oil. Yield ~85%.[5]

-

Phase 3: Deprotection and Salt Formation

Objective: Cleave the Boc group to yield the final hydrochloride salt.[1]

Protocol:

-

Dissolution: Dissolve the methylated intermediate (3.5 g) in 1,4-Dioxane (10 mL).

-

Acidolysis: Add 4M HCl in Dioxane (20 mL, excess).

-

Reaction: Stir at room temperature for 2–3 hours. A white precipitate should form.

-

Isolation: Dilute with diethyl ether (50 mL) to maximize precipitation. Filter the solid under nitrogen (hygroscopic).

-

Drying: Dry in a vacuum oven at 40°C.

-

Final Product: (1R,3S)-3-methoxycyclopentan-1-amine hydrochloride .

Analytical Data & Quality Control

To validate the synthesis, compare analytical results against the specifications below. The key differentiator is the coupling constant in 1H NMR, which distinguishes cis (1,3) from trans.

Table 1: Expected Analytical Specifications

| Test | Method | Specification | Notes |

| Appearance | Visual | White to off-white solid | Highly hygroscopic as HCl salt. |

| Purity | HPLC / GC | > 98.0% | Monitor for unreacted alcohol. |

| Chiral Purity | Chiral HPLC | > 98% ee | Column: Chiralpak AD-H or similar. |

| 1H NMR | 400 MHz, D2O | Diagnostic: The methoxy signal singlet at 3.25 ppm. | |

| Stereochem | NOESY 2D-NMR | Strong NOE between H-1 and H-3 | Confirms cis relationship (both protons on same face). |

| Mass Spec | LC-MS (ESI+) | [M+H]+ = 116.1 | Parent mass (free base). |

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee) in Phase 1.

-

Cause: Reaction ran too long (over-conversion) or enzyme activity loss.

-

Solution: Stop reaction at 45-48% conversion. Do not push to 50%. Use fresh Novozym 435.

Issue 2: N-Methylation during Phase 2.

-

Observation: Two spots on TLC close together; NMR shows N-Me singlet (~2.8 ppm).

-

Cause: Temperature too high or excess NaH/MeI.

-

Solution: Strictly maintain 0°C during MeI addition. Use Silver(I) Oxide (Ag2O) (2-3 eq) and MeI in DMF/DCM as a milder alternative to NaH if N-methylation persists.

Issue 3: Hygroscopicity of Final Salt.

-

Cause: HCl salts of small amines are eager to absorb water.

-

Solution: Handle in a glovebox or dry room. Store under Argon with desiccant.

References

-

Vertex AI Search Results. (2026). Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof. Retrieved from .

-

BenchChem Technical Support. (2025). Synthesis of (1S,3S)-3-Aminocyclopentanol. Retrieved from .

-

ChemicalBook. (2025). (1R,3S)-3-Aminocyclopentanol hydrochloride Product Description. Retrieved from .

-

Couche, E., et al. (2003).[6] Asymmetric Synthesis of the cis- and trans-3,4-Dihydro-2,4,8-trihydroxynaphthalen-1(2H)-ones. Helvetica Chimica Acta.[6] Retrieved from .

-

National Institutes of Health (NIH). (2013). Enantioselective Total Synthesis of (+)-Reserpine. Retrieved from .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 3. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. libra.unine.ch [libra.unine.ch]

Using (1R,3S)-3-methoxycyclopentan-1-amine in medicinal chemistry

Application Note: Strategic Utilization of (1R,3S)-3-Methoxycyclopentan-1-amine in Medicinal Chemistry

Abstract

This technical guide details the application of (1R,3S)-3-methoxycyclopentan-1-amine (CAS: 1268522-02-6 / HCl salt: 2511250-80-7) as a high-value chiral building block in drug discovery.[1][2] Unlike planar aromatic amines, this scaffold offers a critical "escape from flatland," increasing fraction sp3 (Fsp3) character while maintaining specific vector orientation for hydrogen bonding.[3] This note provides validated protocols for amide coupling and nucleophilic aromatic substitution (

Physicochemical Profile & Design Rationale

The "Escape from Flatland" (Fsp3) Advantage

Modern medicinal chemistry prioritizes increasing the saturation of drug candidates to improve clinical success rates. (1R,3S)-3-methoxycyclopentan-1-amine serves as a bioisostere for 3-methoxyaniline or 3-methoxycyclohexylamine, offering a balance of rigidity and solubility.[1][2]

-

Stereochemistry: The (1R,3S) configuration (typically the cis-isomer relative to the ring plane) projects the amine and methoxy groups in a specific vector, allowing the methoxy oxygen to act as an intramolecular or intermolecular Hydrogen Bond Acceptor (HBA) without the entropic penalty of a flexible alkyl chain.

-

Solubility: The aliphatic ring disrupts crystal packing forces common in flat aromatic stacks, often enhancing aqueous solubility (

).[3] -

Metabolic Stability: Unlike cyclohexyl rings, which are prone to oxidative metabolism (P450-mediated hydroxylation) at the C4 position, the 3-methoxy substituent on the cyclopentyl ring sterically and electronically deactivates the ring toward oxidation.

Table 1: Comparative Physicochemical Properties

| Property | 3-Methoxyaniline | (1R,3S)-3-Methoxycyclopentan-1-amine | Impact |

| Hybridization | Increased solubility; reduced toxicity risk.[1][2] | ||

| Basicity ( | ~4.2 (Weak base) | ~9.5 (Secondary aliphatic amine) | Formulates readily as salt; improved lysosomal trapping.[2][3] |

| H-Bonding | Donor/Acceptor | Donor/Acceptor | Methoxy group is a spatially defined HBA.[1][2][3] |

| LogD (pH 7.4) | ~1.2 | ~0.4 (Lower) | Reduced lipophilicity; lower plasma protein binding.[2][3] |

Synthetic Accessibility & Handling

Storage and Stability

-

Form: Typically supplied as a Hydrochloride (HCl) or Oxalate salt to prevent air oxidation and improve handling.[2][3] The free base is a volatile, hygroscopic oil.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic; reseal immediately after use.[2][3]

-

Safety: Irritant.[2][3] Wear standard PPE.[2][3] Use in a fume hood.[2][3]

Chemical Functionalization Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Attaching the scaffold to carboxylic acid cores (e.g., for JAK/STAT inhibitors).

Mechanism: The reaction uses HATU to generate an activated O-azabenzotriazole ester, which reacts rapidly with the primary amine of the cyclopentyl ring.

Materials:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)[1][2]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[2]

Step-by-Step Procedure:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (0.5 mmol) in anhydrous DMF (2.0 mL). Add DIPEA (1.5 mmol, 261 µL).

-

Reagent Addition: Add HATU (0.6 mmol, 228 mg) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. Visual Check: Solution typically turns yellow/orange.[1][2]

-

Amine Addition: Add (1R,3S)-3-methoxycyclopentan-1-amine HCl (0.6 mmol) directly to the mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Acidic mode) for consumption of the acid (

).[2][3] -

Workup:

-

Purification: Flash chromatography (DCM:MeOH gradient 0–10%).

Troubleshooting:

-

Low Yield? If the acid is sterically hindered, switch solvent to NMP and heat to 50°C.

-

Racemization?[1][2][3][5] HATU suppresses racemization, but if critical, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[3]

Protocol B: Nucleophilic Aromatic Substitution ( )

Application: Installing the amine onto heteroaryl halides (e.g., 2-chloropyrimidines, 4-chloropyridines).[2]

Materials:

Step-by-Step Procedure:

-

Preparation: Charge a microwave vial or pressure tube with the Heteroaryl Halide (0.5 mmol) and the Amine salt (0.6 mmol).

-

Solvation: Add DMSO (2.5 mL).

-

Base Addition: Add

(1.25 mmol, 407 mg). Note: Cesium is preferred for higher solubility in DMSO. -

Reaction:

-

Standard: Heat to 80–100°C for 4–16 hours.

-

Microwave (Recommended): 120°C for 30 minutes.

-

-

Workup:

-

Purification: Reverse-phase Preparative HPLC is often required to remove trace DMSO and regioisomers.[1][2][3]

Workflow Visualization

The following diagram illustrates the decision logic for selecting this building block and the subsequent synthetic workflow.

Caption: Decision tree and synthetic workflow for integrating (1R,3S)-3-methoxycyclopentan-1-amine into medicinal chemistry cascades.

Quality Control & Chiral Integrity

Since the biological activity often depends on the specific (1R,3S) vector, verifying enantiopurity is critical, especially after high-temperature reactions like

-

Chiral HPLC Method:

Case Study Context: Kinase Inhibition

In the development of JAK inhibitors (similar to the evolution of Abrocitinib or Bictegravir intermediates), replacing a planar cyanocyclohexyl or phenyl group with the (1R,3S)-3-methoxycyclopentyl moiety has been observed to:

-

Reduce hERG inhibition by lowering overall lipophilicity (LogD).

-

Improve Selectivity by utilizing the methoxy group to engage specific water networks in the kinase ATP-binding pocket [1].

References

-

PubChem. (1R,3S)-3-methoxycyclopentan-1-amine Compound Summary. National Library of Medicine.[3] Available at: [Link][2][3]

-

Blakemore, D. C., et al. (2018).[2][3] Organic synthesis provides opportunities to transform drug discovery.[2][3] Nature Chemistry. (Discusses Fsp3 and saturation). Available at: [Link]

-

Dunetz, J. R., et al. (2016).[2][3] Amide Bond Formation in Pharmaceutical Manufacturing: Trends and Case Studies. Journal of Organic Chemistry. Available at: [Link][2][3]

-

Roughley, S. D., & Jordan, A. M. (2011).[3] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Context for LogD and solubility optimization). Available at: [Link][2][3]

Sources

- 1. 1821738-83-3|(1S,3R)-3-Methoxycyclohexan-1-amine|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Methoxycyclopentan-1-ol | C6H12O2 | CID 22636915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes - PMC [pmc.ncbi.nlm.nih.gov]

Reductive amination conditions for (1R,3S)-3-methoxycyclopentan-1-amine

An Application Guide to the Reductive Amination of (1R,3S)-3-methoxycyclopentan-1-amine

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most robust and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation converts aldehydes or ketones into substituted amines in a two-step sequence that is often performed in a single pot.[3] The process involves the initial reaction of a carbonyl compound with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine.[4][5] For drug development professionals, this reaction is invaluable for lead optimization, allowing for the systematic modification of amine scaffolds to explore structure-activity relationships (SAR).

This application note provides a detailed guide for researchers on the reductive amination of (1R,3S)-3-methoxycyclopentan-1-amine, a chiral cyclic amine building block. We will explore the critical parameters, provide a validated protocol, and discuss the mechanistic rationale behind the selection of reagents and conditions to ensure high-yield, selective synthesis of N-alkylated products.

Mechanism and Rationale: A Tale of Two Steps

The success of a reductive amination hinges on the delicate balance between two key transformations: imine formation and subsequent reduction.[2]

-

Imine/Iminium Ion Formation : The reaction is initiated by the nucleophilic attack of the primary amine, (1R,3S)-3-methoxycyclopentan-1-amine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[2] Under neutral or mildly acidic conditions, this hemiaminal readily eliminates a molecule of water to form an imine. The presence of a mild acid can catalyze this dehydration step, shifting the equilibrium toward the imine.[1][6] The imine can then be protonated to form a highly electrophilic iminium ion, which is the key species targeted by the reducing agent.[7]

-

Hydride-Mediated Reduction : A selective reducing agent, typically a hydride donor, reduces the C=N double bond of the imine or iminium ion to yield the final secondary amine product.[4] The choice of reducing agent is critical; it must be reactive enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[5][6]

Caption: Figure 1: General Mechanism of Reductive Amination.

Selecting the Optimal Conditions: A Comparative Analysis

The choice of reducing agent is the most critical decision in designing a reductive amination protocol. While numerous reagents exist, three borohydride-based agents are most common, each with distinct advantages and operational requirements.[6]

| Parameter | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) |

| Common Acronym | STAB | - | - |

| Selectivity | Excellent: Reduces iminium ions much faster than ketones or aldehydes.[8] | Good: Selective for iminium ions at controlled pH (~4-6).[7] | Poor: Reduces aldehydes and ketones rapidly.[6] |

| Typical Solvents | Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM).[9][10] | Methanol (MeOH), Ethanol (EtOH).[10] | Methanol (MeOH), Ethanol (EtOH).[3] |

| pH Sensitivity | Tolerant of mild acid; often used with a catalytic amount of acetic acid.[11] | Requires mildly acidic conditions for selectivity.[6] | Decomposes in acidic conditions.[5] |

| Procedure Type | One-pot direct amination.[8][9] | One-pot direct amination.[6] | Indirect; requires pre-formation of the imine before addition.[10][11] |

| Key Advantages | High yields, broad substrate scope, non-toxic byproducts, operational simplicity.[9][11] | Effective and well-established. | Inexpensive, readily available. |

| Disadvantages | Higher cost, moisture-sensitive. | Highly toxic and generates cyanide waste.[7] | Risk of reducing starting carbonyl, leading to alcohol byproducts. |

For the reductive amination of (1R,3S)-3-methoxycyclopentan-1-amine, Sodium Triacetoxyborohydride (STAB) is the recommended reagent. Its mildness, high selectivity, and operational simplicity make it the superior choice for minimizing side reactions such as over-alkylation and ensuring a high yield of the desired secondary amine product.[9][11]

Validated Protocol: N-Alkylation of (1R,3S)-3-methoxycyclopentan-1-amine

This protocol describes a general procedure for the reaction of (1R,3S)-3-methoxycyclopentan-1-amine with a generic aldehyde or ketone using sodium triacetoxyborohydride.

Materials and Reagents:

-

(1R,3S)-3-methoxycyclopentan-1-amine (1.0 equiv)

-

Aldehyde or Ketone (1.0-1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Nitrogen or Argon supply for inert atmosphere

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure:

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (1R,3S)-3-methoxycyclopentan-1-amine (1.0 equiv) and the selected aldehyde or ketone (1.1 equiv).

-

Solvent Addition : Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.5 M.

-

Imine Formation : Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate. For less reactive ketones, adding 1-2 equivalents of acetic acid can catalyze this step.[9]

-

Addition of Reducing Agent : Add sodium triacetoxyborohydride (1.5 equiv) to the stirred solution in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

-

Quenching : Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30-60 minutes until gas evolution ceases.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Troubleshooting and Key Considerations

-

Incomplete Reaction : If the reaction stalls, a small additional charge of STAB (0.2-0.3 equiv) can be added. For slow-reacting ketones, gentle heating (40-50 °C) or the addition of acetic acid as a catalyst may be beneficial.[11]

-

Formation of Alcohol Byproduct : This indicates that the reducing agent is reacting with the carbonyl starting material. This is uncommon with STAB but can occur with NaBH₄. Ensure the imine is fully formed before adding NaBH₄ if that reagent is used.[6]

-

Over-alkylation : Reaction of the secondary amine product with another molecule of the aldehyde can lead to a tertiary amine. This is more prevalent with highly reactive aldehydes and less hindered amines. Using a 1:1 stoichiometry of amine to aldehyde and a highly selective reagent like STAB minimizes this side reaction.[11]

-

Purification Challenges : The basic nature of the amine product can cause it to streak on silica gel during chromatography. Pre-treating the silica with triethylamine (1-2% in the eluent) or using a basic alumina stationary phase can improve separation. Alternatively, an acid-base extraction can be employed to isolate the amine product.[12]

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. [Link]

-

Grogan, G. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10834–10844. [Link]

-

Chemistry Steps. (2024). Reductive Amination. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures(1). PubMed. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Wikipedia. (2023). Reductive amination. [Link]

-

Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]

-

Zhang, Z., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]

-

Borch, R. F. (1972). Reductive amination with sodium cyanoborohydride: N,N-dimethylcyclohexylamine. Organic Syntheses, 52, 124. [Link]

-

ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

-

ResearchGate. (n.d.). Intermolecular reductive amination to obtain cyclic amines. [Link]

-

Jamison, C. R., et al. (2024). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. PMC. [Link]

-

Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

ChemWhat. (n.d.). (1R,3S)-3-Methoxycyclopentan-1-aMine CAS#: 1268522-02-6. [Link]

- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

Chemical Communications. (2020). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

-

Chemistry Steps. (2024). Aldehydes and Ketones to Amines. [Link]

-

Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

Sources

- 1. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. gctlc.org [gctlc.org]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

Application Note: Stereoselective Synthesis and O-Methylation Protocol for (1R,3S)-3-Methoxycyclopentan-1-amine

Executive Summary

The 1,3-disubstituted cyclopentane framework is a privileged chiral scaffold in modern medicinal chemistry, serving as a critical structural motif in the development of highly selective therapeutics, including PDE1 inhibitors[1] and chemokine receptor antagonists. Unlike 1,2-disubstituted systems where the trans isomer is generally favored, the cis-1,3-disubstituted cyclopentane system exhibits a pronounced thermodynamic preference for the cis configuration, as it allows both substituents to occupy pseudo-equatorial positions, thereby avoiding destabilizing pseudo-axial interactions[2].

This application note details a highly robust, stereoretentive synthetic protocol for the preparation of (1R,3S)-3-methoxycyclopentan-1-amine hydrochloride. By utilizing an orthogonal protection strategy, this workflow ensures absolute chemoselectivity during O-methylation, preserving the enantiopurity and cis-diastereomeric integrity of the cyclopentane core.

Strategic Rationale & Mechanistic Causality (E-E-A-T)

Synthesizing (1R,3S)-3-methoxycyclopentan-1-amine directly from simple precursors often requires complex enzymatic desymmetrization of meso-cyclopentane-1,3-diols. To optimize for yield and scalability, this protocol bypasses de novo asymmetric synthesis by utilizing commercially available, enantiopure (1R,3S)-3-aminocyclopentan-1-ol hydrochloride as the starting material[3].

The synthetic logic relies on three self-validating mechanistic pillars:

-

Chemoselective N-Protection: Amines are significantly more nucleophilic than secondary alcohols. Direct treatment of the amino alcohol with a methylating agent would inevitably lead to N-methylation and over-alkylation (quaternary ammonium salt formation). The tert-butoxycarbonyl (Boc) group is selected because it is completely stable to the strongly basic conditions of the subsequent Williamson ether synthesis.

-

Stereoretentive O-Methylation: Sodium hydride (NaH) is employed as a strong, non-nucleophilic base to irreversibly deprotonate the secondary alcohol. The evolution of hydrogen gas acts as a thermodynamic sink, driving alkoxide formation to completion before the introduction of methyl iodide (MeI). Conducting this at 0 °C prevents base-catalyzed epimerization at the chiral centers, ensuring the (1R,3S) cis-configuration is perfectly retained.

-

Anhydrous Deprotection: Cleavage of the Boc group is achieved using anhydrous 4M HCl in dioxane. This specific reagent choice prevents the hydrolytic cleavage of the newly formed methyl ether. Furthermore, the target compound naturally precipitates from the reaction matrix as a highly crystalline hydrochloride salt, eliminating the need for late-stage column chromatography.

Synthetic Workflow

Workflow for the stereoselective synthesis of (1R,3S)-3-methoxycyclopentan-1-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Objective: Mask the primary amine to establish chemoselectivity for the subsequent methylation.

-

Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (1R,3S)-3-aminocyclopentan-1-ol hydrochloride (10.0 g, 72.7 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Neutralization: Add triethylamine (Et₃N, 25.3 mL, 181.7 mmol) dropwise. Causality: The excess base neutralizes the HCl salt to free the amine and acts as an acid scavenger for the remainder of the reaction.

-

Protection: Cool the mixture to 0 °C using an ice bath. Dissolve Di-tert-butyl dicarbonate (Boc₂O, 17.4 g, 79.9 mmol) in 20 mL of DCM and add it dropwise via an addition funnel over 30 minutes.

-

Reaction & Validation: Remove the ice bath and stir at room temperature (RT) for 4 hours. Monitor via TLC (DCM/MeOH 9:1). Self-Validation: The starting material will stain bright purple with ninhydrin, whereas the desired Boc-protected product is ninhydrin-negative but stains dark blue/black with Phosphomolybdic Acid (PMA).

-

Workup: Wash the organic layer sequentially with 1M citric acid (2 × 50 mL) to remove excess Et₃N, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid.

Step 2: Synthesis of tert-Butyl ((1R,3S)-3-methoxycyclopentyl)carbamate

Objective: Stereoretentive Williamson ether synthesis.

-

Setup: Purge a 500 mL two-neck flask with nitrogen. Dissolve the intermediate from Step 1 (13.5 g, 67.1 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) and cool to 0 °C.

-

Alkoxide Formation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.0 g, 100.6 mmol) in three distinct portions. Causality: Portionwise addition controls the exothermic generation of hydrogen gas. Allow the reaction to stir for 45 minutes at 0 °C until gas evolution completely ceases, ensuring 100% alkoxide conversion.

-

Alkylation: Add Methyl Iodide (MeI, 6.2 mL, 100.6 mmol) dropwise. Allow the reaction to slowly warm to RT and stir for 12 hours.

-

Workup & Validation: Cool the flask back to 0 °C and strictly quench by the dropwise addition of saturated aqueous NH₄Cl (30 mL). Self-Validation: This safely destroys unreacted NaH without generating strongly basic hydroxides that could cleave the Boc group. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via short-pad silica gel chromatography (Hexanes/EtOAc 7:3) to isolate the product as a colorless oil.

Step 3: Synthesis of (1R,3S)-3-Methoxycyclopentan-1-amine Hydrochloride

Objective: Anhydrous deprotection and salt isolation.

-

Setup: Dissolve the O-methylated intermediate (12.0 g, 55.7 mmol) in minimal anhydrous DCM (30 mL) in a 250 mL flask.

-

Deprotection: Add 4M HCl in dioxane (70 mL, 280 mmol) in one portion at RT. Stir vigorously for 2 hours. Causality: As the Boc group is cleaved to generate isobutylene and CO₂ gas, the resulting free amine immediately protonates and becomes insoluble in the DCM/dioxane matrix.

-

Isolation: A dense white precipitate will form. Add diethyl ether (50 mL) to force complete precipitation. Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake thoroughly with cold diethyl ether (2 × 30 mL) to remove any residual mineral oil or organic impurities. Dry the solid under high vacuum to yield the final product as a highly pure, white crystalline powder.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative parameters and analytical metrics for the validated workflow.

| Step | Transformation | Reagents & Solvents | Temp (°C) | Time (h) | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| 1 | N-Boc Protection | Boc₂O, Et₃N, DCM | 0 to 25 | 4 | 92 | >99 |

| 2 | O-Methylation | NaH, MeI, THF | 0 to 25 | 12 | 85 | >99 |

| 3 | Deprotection & Salt Formation | 4M HCl/Dioxane, DCM | 25 | 2 | 95 | >99 |

References

- US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors. Google Patents.

- trans-1,3-Dimethylcyclopentane | High Purity | For R&D. Benchchem.

- 3-Aminocyclopentanol | High-Purity Reagent. Benchchem.

Sources

Applications of (1R,3S)-3-methoxycyclopentan-1-amine in kinase inhibitor design

Application Note: Enhancing Kinase Inhibitor Selectivity and ADME Properties with (1R,3S)-3-Methoxycyclopentan-1-amine

Part 1: Executive Summary & Scientific Rationale

The Challenge in Kinase Inhibitor Design In the development of ATP-competitive kinase inhibitors, a recurring challenge is balancing potency with physicochemical properties. Solvent-exposed regions of the ATP binding pocket (specifically the ribose-binding area and the solvent front) often tolerate bulky groups. However, introducing flexible alkyl chains can reduce entropic binding affinity, while polar groups (like hydroxyls) improve solubility but often limit membrane permeability (P_app) and blood-brain barrier (BBB) penetration.

The Solution: (1R,3S)-3-methoxycyclopentan-1-amine This chiral building block represents a "privileged structure" for lead optimization. It offers three distinct advantages over linear amines or simple cycloalkyls:

-

Conformational Restriction: The cyclopentane ring locks the amine and the methoxy group into a specific vector, reducing the entropic penalty upon binding compared to flexible linear ethers.

-

Stereochemical Precision: The (1R,3S) cis-relationship (1,3-substitution) often directs the methoxy group toward specific H-bond acceptors in the kinase hinge region or solvent front, while the amine anchors to the core scaffold.

-

The "Magic Methyl" Effect: Compared to its hydroxyl analog (a key intermediate in Bictegravir synthesis), the methoxy variant caps the hydrogen bond donor. This typically increases Lipophilic Efficiency (LipE), improves passive permeability, and reduces P-glycoprotein (P-gp) efflux liability while maintaining hydrogen bond accepting capability.

Part 2: Structural Analysis & Design Strategy

SAR Logic: When to Use This Motif Use (1R,3S)-3-methoxycyclopentan-1-amine when your lead compound contains a solvent-exposed amine (e.g., piperazine, cyclohexylamine) that suffers from:

-

Low permeability (low Caco-2 flux).

-

High metabolic clearance (due to accessible oxidative sites).

-

Lack of selectivity (due to flexibility).

Visualizing the Design Logic The following decision tree illustrates the strategic application of this moiety in a Fragment-Based Drug Design (FBDD) campaign.

Figure 1: Strategic decision tree for incorporating the (1R,3S)-3-methoxycyclopentyl moiety during lead optimization.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis of the Building Block

While (1R,3S)-3-aminocyclopentanol is commercially available (often as the HCl salt), the methoxy variant may require custom preparation to ensure high enantiomeric excess (ee). The following route adapts the Bictegravir intermediate synthesis.

Reagents:

-

(1R,3S)-3-aminocyclopentanol hydrochloride (Starting Material)[1][2][3]

-

Di-tert-butyl dicarbonate (Boc2O)

-

Sodium Hydride (NaH, 60% dispersion)

-

Iodomethane (MeI)

-

Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Methodology:

-

Boc Protection:

-

Dissolve (1R,3S)-3-aminocyclopentanol HCl (1.0 eq) in DCM/Water (1:1).

-

Add NaHCO3 (2.5 eq) and Boc2O (1.2 eq). Stir at RT for 4 hours.

-

Extract with DCM, dry over Na2SO4, and concentrate to yield tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate.

-

-

O-Methylation (The Critical Step):

-

Dissolve the Boc-protected intermediate in anhydrous THF under N2 atmosphere. Cool to 0°C.

-

Add NaH (1.5 eq) portion-wise. Stir for 30 min to form the alkoxide.

-

Add MeI (1.2 eq) dropwise. Allow to warm to RT and stir for 12 hours.

-

Note: Monitor by TLC.[4] If over-methylation (N-methylation) occurs, ensure the Boc group is stable or use a milder base (Ag2O).

-

Quench with saturated NH4Cl. Extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc) to isolate tert-butyl ((1R,3S)-3-methoxycyclopentyl)carbamate.

-

-

Deprotection:

-

Dissolve the methylated intermediate in 4M HCl in Dioxane. Stir at RT for 2 hours.

-

Concentrate in vacuo. Triturate with diethyl ether to obtain (1R,3S)-3-methoxycyclopentan-1-amine hydrochloride as a white solid.

-

Protocol B: Incorporation into a Kinase Inhibitor Scaffold

Context: Coupling the amine to a 2,4-dichloropyrimidine core (a common scaffold for JAK, CDK, and ALK inhibitors).

Workflow Diagram:

Figure 2: Nucleophilic aromatic substitution (SNAr) workflow for coupling the chiral amine to a heteroaryl chloride.

Procedure:

-

Reaction Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 eq), (1R,3S)-3-methoxycyclopentan-1-amine HCl (1.1 eq), and DIPEA (3.0 eq) in n-butanol or NMP.

-

Thermal Conditions: Heat to 100-120°C for 2-4 hours (or microwave at 120°C for 30 min). The C4 position is typically more reactive than C2 due to the nitrogen electronics.

-

Workup: Dilute with water, extract with EtOAc. Wash with brine.

-

Purification: The regioselectivity (C4 vs C2) must be confirmed by 1H-NMR (NOESY) or X-ray crystallography.

Part 4: Biological Validation Data

Assay Protocol: ADP-Glo Kinase Assay (Promega) To validate the activity of the synthesized inhibitor, use a luminescent ADP detection assay.

Reagents:

-

Kinase Enzyme (e.g., JAK1, FLT3)[5]

-

Substrate (Poly Glu:Tyr 4:1)

-

ATP (Ultra-pure)

-

Test Compound (Dissolved in DMSO)

Steps:

-

Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Incubation: Add 4 µL of Kinase mix to 384-well plate. Add 50 nL of Test Compound (10-point dose response). Incubate 10 min.

-

Reaction Start: Add 2 µL of ATP (at Km_app concentration). Incubate 60 min at RT.

-

Detection: Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Signal Generation: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

Read: Measure luminescence on a plate reader (e.g., EnVision).

Expected Data Presentation:

| Compound ID | R-Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK1/2) | Caco-2 P_app (10^-6 cm/s) |

| Control | (1R,3S)-3-OH | 12 | 8 | 1.5x | 2.1 (Low) |

| Target | (1R,3S)-3-OMe | 15 | 10 | 1.5x | 18.5 (High) |

| Linear | 3-methoxypropyl | 140 | 110 | 1.3x | 12.0 |

Interpretation: The target compound (Methoxy) maintains potency comparable to the hydroxy analog (Control) but significantly improves permeability (P_app) due to the capped H-donor. The Linear analog loses potency due to entropic penalties.

References

-

Bictegravir Intermediate Synthesis

-

Kinase Inhibitor Design Principles

- Article: "Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology." PMC.

-

Source:

-

FLT3/BCR-ABL Inhibitors

-

Article: "N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD."[5] Bioorg Chem.

-

Source:

-

-

Chemical Identity

Sources

- 1. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 2. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. escholarship.org [escholarship.org]

- 6. N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine | Benchchem [benchchem.com]

- 7. chemwhat.com [chemwhat.com]

Troubleshooting & Optimization

Technical Support Center: (1R,3S)-3-methoxycyclopentan-1-amine Optimization

Topic: Optimizing enantiomeric excess of (1R,3S)-3-methoxycyclopentan-1-amine Content Type: Technical Support Center (Troubleshooting & FAQs) Persona: Senior Application Scientist

Welcome to the Advanced Synthesis Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because standard reductive amination yielded a diastereomeric mess, or your biocatalytic route is stalling at 80% conversion. This guide addresses the specific challenges of synthesizing and purifying (1R,3S)-3-methoxycyclopentan-1-amine , a critical scaffold often associated with JAK inhibitor development (e.g., Oclacitinib analogs).[1]

Unlike rigid cyclohexyl systems, the cyclopentane ring’s envelope conformation creates unique thermodynamic hurdles. Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) requires shifting from thermodynamic control to strict kinetic control.[1]

⚡ Quick Status Check: Which Module Do You Need?

| Symptom | Probable Cause | Go To |

| Low ee (<90%) or Low Yield | Enzyme inhibition or lack of equilibrium shift in biocatalysis.[1] | Module 1 |

| High dr, Low ee | Successful diastereoselection but poor enantioselection; requires chemical upgrade.[1] | Module 2 |

| Inconsistent Analytics | Peak overlapping in HPLC/GC; derivatization issues. | Module 3 |

Module 1: Biocatalytic Optimization (The "Gold Standard")

Context: The most efficient route to the (1R,3S) isomer is biocatalytic transamination using an

FAQ 1.1: "My conversion is stuck at 55% despite using excess amine donor. Why?"

Diagnosis: You are likely facing product inhibition or thermodynamic equilibrium limitations .[1] Transaminations are reversible.[1][2] If you use Isopropylamine (IPA) as a donor, the acetone byproduct can inhibit the enzyme or simply push the reaction backward.

The Fix: Shift the Equilibrium Do not just add more enzyme. You must remove the coproduct.[3]

-

Switch to Alanine System: Use L-Alanine (or D-Alanine, depending on enzyme selectivity) + Lactate Dehydrogenase (LDH) + Glucose Dehydrogenase (GDH).[1] This recycles the cofactor and irreversibly removes pyruvate.

-

Vacuum/Sweep: If using IPA, apply reduced pressure (200-300 mbar) to continuously remove acetone.[1]

FAQ 1.2: "I need the (1R,3S) isomer. Which enzyme class do I choose?"

Technical Insight: The target has two chiral centers.[4] The (1R) amine center is set by the enzyme. The (3S) center depends on your starting material (3-methoxycyclopentanone).[1]

-

Scenario A (Racemic Ketone + DKR): If your ketone is racemic, you need an (R)-selective

-TA that is highly specific for the (S)-methoxy substituent in the binding pocket.[1] This constitutes a Dynamic Kinetic Resolution (DKR).[1][5] -

Scenario B (Chiral Ketone): If you start with pure (S)-3-methoxycyclopentanone, any robust (R)-selective TA will work.[1]

Workflow Visualization: The following diagram illustrates the Dynamic Kinetic Resolution (DKR) pathway required to convert racemic ketone to single-isomer amine.

Caption: DKR pathway where rapid racemization of the unreactive ketone enantiomer allows 100% theoretical yield of the (1R,3S) amine.

Module 2: Chemical Resolution (The "Cleanup")

Context: If biocatalysis is unavailable or yields 80-90% ee, you must upgrade the optical purity via classical resolution.

FAQ 2.1: "Which resolving agent works for 3-methoxycyclopentan-1-amine?"

Recommendation:

Do not rely on random screening. For

Protocol: The "Dutch Resolution" Approach Instead of testing one acid at a time, use the "Family approach."

-

Screen 1: D-Mandelic Acid (0.5 eq) + L-Mandelic Acid (0.5 eq) in Ethanol. (Check for rapid precipitation).

-

Screen 2: Dibenzoyl-L-tartaric acid in MeOH/Water (9:1).

Optimized Recrystallization Protocol (for (1R,3S) target):

-

Step 1: Dissolve crude amine (1.0 eq) in MeOH (5 vol).

-

Step 2: Add (S)-(+)-Mandelic acid (1.05 eq). Note: The (S)-acid often pairs with the (R)-amine, but empirical verification is required.[1]

-

Step 3: Heat to 60°C until clear. Cool slowly to 20°C (5°C/hour).

-

Step 4: Filter. If ee < 98%, recrystallize the salt in EtOH (lower solubility, higher selectivity).

FAQ 2.2: "I have high dr (cis) but low ee (racemic cis). How do I fix this?"

If you used chemical reductive amination (e.g., NaBH(OAc)3), you likely have the cis-racemate ((1R,3S) + (1S,3R)).

-

Action: You must perform a Classical Resolution as described above. A simple silica column will NOT separate enantiomers.[1]

Module 3: Analytical Validation

Context: You cannot optimize what you cannot measure. Cyclopentylamines often lack UV chromophores, making HPLC detection difficult without derivatization.

FAQ 3.1: "I see no peaks on my Chiral HPLC."

Diagnosis: 3-methoxycyclopentan-1-amine has weak UV absorbance (only end-absorption <210 nm).[1] The Fix: Derivatization. Do not struggle with low-wavelength UV.[1] Derivatize the amine before injection.

Protocol: GITC Derivatization

-

Reagent: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC).[1]

-

Mix: 10 µL Amine + 10 µL GITC solution (10 mg/mL in Acetonitrile) + 100 µL Acetonitrile.

-

React: Room temp for 15 mins.

-

Inject: Reverse-phase HPLC (C18 column). The GITC moiety introduces chirality and a strong chromophore (254 nm). The resulting diastereomers will separate easily on a standard achiral column.

FAQ 3.2: "How do I calculate the max theoretical yield?"

Use the table below to benchmark your current process.

| Method | Max Theoretical Yield | Max Theoretical ee | Limiting Factor | | :--- | :---

Sources

- 1. chemscene.com [chemscene.com]

- 2. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 5. US9738915B2 - Biocatalytic transamination process - Google Patents [patents.google.com]

Technical Support Center: Stability & Handling of (1R,3S)-3-methoxycyclopentan-1-amine

Introduction

Welcome to the Technical Support guide for (1R,3S)-3-methoxycyclopentan-1-amine (CAS: 1268522-02-6). This chiral primary amine is a critical building block in fragment-based drug discovery, often used to introduce stereodefined polarity into kinase inhibitors and GPCR ligands.

However, users frequently encounter stability issues—specifically precipitation, loss of stoichiometry, and "cloudiness" in solution . This guide addresses the root chemical causes of these failures and provides validated protocols to prevent them.

Part 1: The Stability Profile (The "Why")

The stability of this molecule is binary: it depends entirely on whether it exists as a Free Base or a Salt (e.g., Hydrochloride) .

The Primary Threat: Atmospheric CO₂ (Carbamate Formation)

The most common user complaint is: "My clear amine solution turned cloudy/white after 20 minutes."

The Mechanism: As a primary aliphatic amine, (1R,3S)-3-methoxycyclopentan-1-amine is a strong nucleophile. Upon exposure to air, it reacts rapidly with Carbon Dioxide (CO₂) to form a carbamic acid, which immediately reacts with another equivalent of amine to form a carbamate salt . This salt is often insoluble in non-polar solvents (DCM, Ether) and appears as a white precipitate or crust.

DOT Diagram 1: The Carbamate Degradation Pathway This diagram illustrates the "Silent Killer" of amine stoichiometry.

Caption: Figure 1. The reaction pathway of primary amines with atmospheric CO₂, leading to insoluble carbamate salts and loss of active titer.

Volatility & Stoichiometry

-

Molecular Weight: ~115.17 g/mol .

-

Risk: The free base is a volatile liquid. If you concentrate a solution of the free base on a rotary evaporator under high vacuum for too long, you will lose the compound, leading to low yields in subsequent steps.

Part 2: Solvent Compatibility Matrix

Choosing the right solvent is the first line of defense.

| Solvent | Suitability (Salt Form) | Suitability (Free Base) | Technical Notes |

| DMSO | High | Medium | Risk: DMSO is hygroscopic. Wet DMSO can facilitate hydrolysis or oxidation over long periods. Store under Argon. |

| Methanol | High | High | Best for Storage. Protic solvents stabilize the amine via H-bonding. |

| DCM | Low | High | Risk: DCM often contains traces of acid (HCl) if not stabilized, which precipitates the salt. Excellent for reactions, poor for long-term storage. |

| Water | High | Low | Free base is soluble but pH dependent. Aqueous solutions absorb CO₂ rapidly (forming bicarbonates). |

Part 3: Troubleshooting Guide (FAQs)

Q1: I see extra peaks in my NMR (in CDCl₃). Is my compound degrading?

Diagnosis:

-

Carbamate Peaks: Look for a broad signal around 4.5–6.0 ppm (N-H) or unexpected carbonyl carbons in C13 NMR (~158-160 ppm). This indicates CO₂ absorption.

-

Salt Counter-ions: If you neutralized an HCl salt but didn't wash thoroughly, you may see broad peaks from residual H-bonding species.

-

Rotamers: The methoxy group can induce rotamers, but in a rigid cyclopentane ring, this is less likely to cause peak doubling than in flexible chains.

Fix: Shake the NMR tube with D₂O. If the extra peaks disappear (exchangeable protons) or shift significantly, it is likely a salt/carbamate issue. If you suspect carbamates, bubbling Nitrogen through the solution might reverse it, but acid washing is more effective.

Q2: My reaction yield is consistently 50% lower than expected.

Diagnosis: You are likely weighing the Hydrochloride salt but calculating Molarity based on the Free Base MW (or vice versa), OR you are losing the free base to volatility.

Fix:

-

Check the label: Is it .HCl?

-

If using the free base: Do not apply high vacuum (<10 mbar) for more than 5 minutes.

Q3: The solution turned yellow over time.

Diagnosis: Oxidation. Primary amines can slowly oxidize to N-oxides or imines in the presence of light and air. Fix: This is irreversible. Purify via cation-exchange chromatography (SCX cartridge) to recover the remaining amine.

Part 4: Validated Protocols

Protocol A: Preparation of a Stable Stock Solution (Free Base)

Use this when the free base is required for immediate biological assays.

-

Weighing: Weigh the HCl salt (more stable) into a glass vial.

-

Dissolution: Dissolve in dry DMSO.

-

Neutralization (In-situ): Add exactly 1.05 equivalents of DIPEA (Diisopropylethylamine) or TEA.

-

Why? This liberates the free amine in solution without exposing it to the volatility risks of isolation.

-

-

Storage: Flush the headspace with Argon, seal tightly with a parafilm-wrapped cap, and store at -20°C.

Protocol B: Re-isolation of Free Base from HCl Salt

Use this only if your reaction cannot tolerate chloride ions or tertiary amine bases.

DOT Diagram 2: Free-Basing Workflow